Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]-
Description
Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- is a complex organic compound that belongs to the morpholine family. This compound is characterized by the presence of a morpholine ring substituted with a 4-methoxyphenyl and a 3-phenyl-2-propynyl group. Morpholine derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Properties
IUPAC Name |
4-[1-(4-methoxyphenyl)-3-phenylprop-2-ynyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-22-19-10-8-18(9-11-19)20(21-13-15-23-16-14-21)12-7-17-5-3-2-4-6-17/h2-6,8-11,20H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPQVBLPNJNKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#CC2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396343 | |
| Record name | Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114460-94-5 | |
| Record name | Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . For the specific synthesis of Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]-, a common approach involves the use of transition metal catalysis and stereoselective methods to ensure the correct configuration of the substituents .
Industrial Production Methods
Industrial production of morpholine derivatives often employs solid-phase synthesis techniques and intramolecular cyclization reactions. These methods are efficient and can produce high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Properties
Morpholine derivatives are known for their ability to interact with various neurotransmitter systems in the central nervous system (CNS). The specific compound Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl] has been identified as having properties that may enhance the potency of drugs through molecular interactions. These interactions are primarily facilitated by the morpholine ring structure, which allows for hydrogen bonding and hydrophobic interactions critical for binding to target receptors .
Therapeutic Applications
The therapeutic implications of Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl] are diverse:
- Treatment of CNS Disorders : The compound has potential applications in treating various CNS disorders such as depression, anxiety, and neurodegenerative diseases. Its ability to modulate neurotransmitter levels makes it a candidate for developing new antidepressant therapies .
- Obesity Management : Given its action on neurotransmitter systems linked to appetite regulation, this morpholine derivative may also be explored for managing obesity and related metabolic disorders .
- Pain Management : Certain morpholine derivatives have shown promise in reducing neuropathic pain by modulating pain pathways in the CNS. For instance, MR-309, a sigma receptor antagonist containing a morpholine moiety, has been studied for its analgesic properties in conditions like spinal cord injury .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of morpholine derivatives in various therapeutic contexts:
Mechanism of Action
The mechanism of action of Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain signaling . This inhibition occurs through the binding of the compound to key enzymes in the prostaglandin synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
- Morpholine (4-methoxyphenyl) (morpholino)phosphinodithioate
- Morpholine derivatives with carbonyl-containing analogs
Uniqueness
Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to inhibit prostaglandin synthesis sets it apart from other morpholine derivatives, making it a valuable candidate for therapeutic applications .
Biological Activity
Morpholine derivatives have gained considerable attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- is a notable member of this class, exhibiting various pharmacological effects. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a propargyl group and a methoxyphenyl moiety. This unique structure contributes to its biological activity.
Biological Activities
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Anticancer Activity :
- Morpholine derivatives have shown potential as anticancer agents. In vitro studies indicated that certain morpholine compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, derivatives similar to the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
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Neuroprotective Effects :
- The compound's ability to release hydrogen sulfide (H2S) has been linked to neuroprotective properties. H2S acts as a signaling molecule that can mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases . Research indicates that morpholine derivatives may protect neuronal cells from damage induced by oxidative stress .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activities of Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]- can be attributed to several mechanisms:
- H2S Release : The slow and sustained release of H2S mimics endogenous production, providing protective effects against cellular stress .
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as acetylcholinesterase (AChE) and cyclooxygenase (COX) enzymes .
- Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells is mediated through modulation of cyclins and cyclin-dependent kinases (CDKs) .
Case Studies
Several studies have highlighted the efficacy of morpholine derivatives:
- A study demonstrated the anticancer activity of a morpholine derivative against breast cancer cell lines, where it induced apoptosis through a mitochondrial pathway involving cytochrome c release and caspase activation .
- Another investigation focused on the neuroprotective effects of H2S-releasing morpholines in models of Alzheimer's disease, showing significant reductions in neuroinflammation and improved cognitive function in treated animals .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
